2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide 2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 325734-84-7
VCID: VC4151231
InChI: InChI=1S/C23H17BrN2O3S/c24-17-8-12-18(13-9-17)28-14-22(27)26-23-25-21(15-30-23)16-6-10-20(11-7-16)29-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,26,27)
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Br
Molecular Formula: C23H17BrN2O3S
Molecular Weight: 481.36

2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide

CAS No.: 325734-84-7

Cat. No.: VC4151231

Molecular Formula: C23H17BrN2O3S

Molecular Weight: 481.36

* For research use only. Not for human or veterinary use.

2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide - 325734-84-7

Specification

CAS No. 325734-84-7
Molecular Formula C23H17BrN2O3S
Molecular Weight 481.36
IUPAC Name 2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C23H17BrN2O3S/c24-17-8-12-18(13-9-17)28-14-22(27)26-23-25-21(15-30-23)16-6-10-20(11-7-16)29-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,26,27)
Standard InChI Key RLJNNFFHWQNDIJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Br

Introduction

Synthesis

The synthesis of thiazole derivatives often involves condensation reactions between appropriate precursors. For 2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide, a plausible synthesis route might involve:

  • Preparation of the Thiazole Core: This could involve the reaction of a suitable thioamide with a halogenated aldehyde or ketone.

  • Introduction of the Phenoxy Groups: This might be achieved through nucleophilic substitution reactions using phenol derivatives.

  • Acetamide Formation: Reaction with chloroacetyl chloride or similar reagents could introduce the acetamide moiety.

Biological Activity

Thiazole derivatives are known for their antimicrobial and anticancer activities. While specific data on 2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is lacking, related compounds have shown promise in these areas. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and anticancer properties .

Biological ActivityRelated Compounds
Antimicrobial ActivityShown by thiazole derivatives against Gram-positive and Gram-negative bacteria.
Anticancer ActivityDemonstrated against human breast adenocarcinoma cell lines (e.g., MCF7).

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